CID 57322044
Description
CID 57322044 (PubChem Compound Identifier 57322044) is a chemical compound whose structural and functional characteristics are under investigation. Further studies, including synthetic protocols and spectroscopic characterization (e.g., GC-MS, NMR), are required to confirm its exact structure and bioactivity .
Properties
Molecular Formula |
C6H13O3Si |
|---|---|
Molecular Weight |
161.25 g/mol |
InChI |
InChI=1S/C6H13O3Si/c7-4-6(8)5-9-2-1-3-10/h6-8H,1-5H2 |
InChI Key |
JCSXWHFDXCVDRB-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(CO)O)C[Si] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-SILYLPROPOXY)PROPANE-1,2-DIOL typically involves the reaction of a silylating agent with a suitable diol precursor. One common method is the reaction of 3-chloropropoxypropane-1,2-diol with a silylating agent such as trimethylsilyl chloride in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of 3-(3-SILYLPROPOXY)PROPANE-1,2-DIOL may involve large-scale silylation reactions using automated reactors. The process typically includes steps such as purification through distillation or chromatography to obtain the desired product with high purity. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-SILYLPROPOXY)PROPANE-1,2-DIOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions to oxidize the hydroxyl groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like halides or amines can react with the silyl group in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of silyl ethers or other substituted derivatives.
Scientific Research Applications
3-(3-SILYLPROPOXY)PROPANE-1,2-DIOL has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-SILYLPROPOXY)PROPANE-1,2-DIOL involves its interaction with various molecular targets. The silyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The hydroxyl groups can form hydrogen bonds with target molecules, stabilizing the compound and enhancing its reactivity. The pathways involved include silylation and desilylation reactions, which are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Molecular and Physicochemical Comparison
*Hypothetical data inferred from boronic acid analogs .
- In contrast, oscillatoxin derivatives (e.g., CID 101283546) are macrocyclic polyketides with distinct biological targets, such as ion channels .
- Solubility and Permeability : Unlike the highly soluble piperazine derivative (CID 57416287), boronic acids like this compound and CID 53216313 exhibit moderate solubility, which may limit their oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
